4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a fluorine atom, a benzamide group, and a 1,3,4-oxadiazole ring substituted with a 3-methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the corresponding 1,3,4-oxadiazole.
Thioether formation: The oxadiazole derivative is then reacted with 3-methylbenzyl chloride in the presence of a base to introduce the thioether group.
Amidation: The final step involves the reaction of the thioether-substituted oxadiazole with 4-fluorobenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogenation catalysts
Substitution: Amines, thiols, bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-methylbenzyl)aniline
- 4-fluoro-N-(3-methylbenzyl)benzamide
- N-(3-methylbenzyl)-1,3,4-oxadiazole derivatives
Uniqueness
4-fluoro-N-((5-((3-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring and the specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-12-3-2-4-13(9-12)11-25-18-22-21-16(24-18)10-20-17(23)14-5-7-15(19)8-6-14/h2-9H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNFPBLVYGTFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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